molecular formula C16H17F3N2O4 B2553561 N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide CAS No. 691873-24-2

N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide

Cat. No.: B2553561
CAS No.: 691873-24-2
M. Wt: 358.317
InChI Key: OVMXIHPQBIAKRT-YFHOEESVSA-N
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Description

N-[(2Z)-2-[(Dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by a fused indenone core substituted with methoxy, dimethylamino, and trifluoroacetamide groups.

Properties

IUPAC Name

N-[(2Z)-2-(dimethylaminomethylidene)-5,6-dimethoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O4/c1-21(2)7-10-13(20-15(23)16(17,18)19)8-5-11(24-3)12(25-4)6-9(8)14(10)22/h5-7,13H,1-4H3,(H,20,23)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMXIHPQBIAKRT-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(C2=CC(=C(C=C2C1=O)OC)OC)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(C2=CC(=C(C=C2C1=O)OC)OC)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide typically involves multiple steps. One common method involves the condensation of 5,6-dimethoxy-1-indanone with dimethylamine and trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares the target compound with analogs identified in the evidence, focusing on structural features, substituent effects, and inferred biological or chemical properties.

Structural Analogs with Modified Aromatic Substituents

The closest analog is N-{2-[(Z)-(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1,3-dihydro-2H-inden-1-yl}-2,2,2-trifluoroacetamide (CAS 866040-71-3, C₂₃H₂₃F₃N₂O₄, molar mass 448.43 g/mol) . Key differences include:

  • Substituent on the methylidene group: The target compound has a dimethylamino group, while the analog has a 3,4-dimethylanilino group.
  • Ethoxy vs. methoxy : The analog features a 5-ethoxy group instead of 5,6-dimethoxy.

Impact :

  • Ethoxy substitution may reduce metabolic stability compared to methoxy groups due to increased susceptibility to oxidative degradation .
Acetamide Derivatives with Hypoglycemic Activity

describes 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides, synthesized for hypoglycemic applications. While structurally distinct (thiazolidinedione core vs. indenone), these compounds share:

  • Acetamide backbone : Critical for hydrogen bonding with biological targets.
  • Methoxy groups : Influence solubility and membrane permeability.

Comparison :

  • Thiazolidinedione derivatives in exhibit confirmed hypoglycemic activity, suggesting that the indenone-based target compound could also be explored for similar therapeutic pathways .
Agrochemical Acetamide Derivatives

and list pesticidal acetamides such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide). Key comparisons include:

  • Electron-withdrawing groups : The target compound uses CF₃ , while agrochemicals often use Cl or S-containing groups .
  • Substituent positioning : The target’s 5,6-dimethoxy groups may enhance solubility compared to the lipophilic alkyl chains in alachlor.

Functional Implications :

  • Trifluoroacetamides are less common in pesticides, implying the target compound’s design is tailored for pharmaceutical applications (e.g., kinase inhibition or anti-inflammatory activity) rather than herbicidal use .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications Evidence Source
Target Compound C₂₂H₂₁F₃N₂O₄ ~449.4 (estimated) 5,6-dimethoxy, dimethylamino, CF₃ Pharmaceutical research N/A
N-{2-[(Z)-(3,4-dimethylanilino)...} (CAS 866040-71-3) C₂₃H₂₃F₃N₂O₄ 448.43 5-ethoxy, 6-methoxy, 3,4-dimethylanilino Not specified
2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)...acetamides Variable Variable Thiazolidinedione, methoxy, acetamide Hypoglycemic agents
Alachlor C₁₄H₂₀ClNO₂ 269.77 Cl, methoxymethyl, diethylphenyl Herbicide

Biological Activity

N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

N 2Z 2 dimethylamino methylidene 5 6 dimethoxy 3 oxo 2 3 dihydro 1H inden 1 yl 2 2 2 trifluoroacetamide\text{N 2Z 2 dimethylamino methylidene 5 6 dimethoxy 3 oxo 2 3 dihydro 1H inden 1 yl 2 2 2 trifluoroacetamide}

Molecular Formula : C17_{17}H19_{19}F3_3N2_2O4_4

Anticancer Activity

Research indicates that compounds similar to N-[(2Z)-... have demonstrated significant anticancer properties. For instance, studies on related thioxothiazolidin derivatives revealed their effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of angiogenesis .

The proposed mechanisms of action include:

  • Inhibition of Tumor Growth : The compound may interfere with cellular signaling pathways that promote tumor proliferation.
  • Induction of Apoptosis : It has been suggested that the compound triggers programmed cell death in cancer cells.
  • Antiangiogenic Effects : Similar compounds have shown to inhibit the formation of new blood vessels that tumors require for growth .

In Vivo Studies

A study published in 2023 evaluated the in vivo anticancer effects of a structurally related compound. The results indicated a marked reduction in tumor size in treated mice compared to controls, supporting the hypothesis that such compounds can effectively target cancerous tissues .

In Vitro Studies

In vitro assays have demonstrated that N-[(2Z)-...] exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values obtained from these assays suggest a potent activity that warrants further investigation.

Data Table: Biological Activity Overview

Biological Activity Effect Reference
AnticancerInduces apoptosis
AntiangiogenicInhibits blood vessel formation
CytotoxicityEffective against multiple cancer types

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